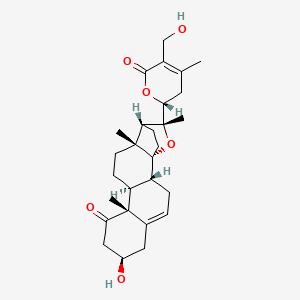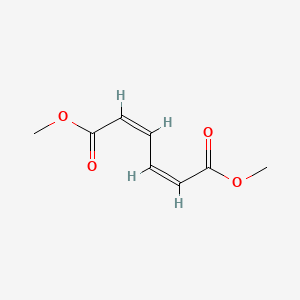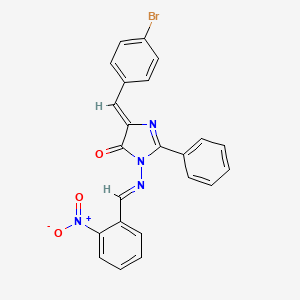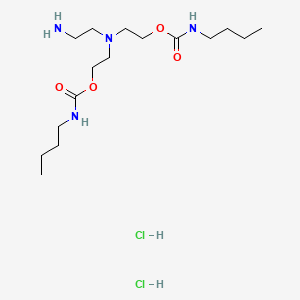
1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of amino and carbamoyloxyethyl groups, which contribute to its reactivity and functionality in different chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylenediamine and n-butyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or dichloromethane. The temperature and pH are carefully monitored to ensure optimal reaction rates and yields.
Formation of Intermediate: The initial reaction between ethylenediamine and n-butyl isocyanate leads to the formation of an intermediate compound.
Final Product Formation: The intermediate is then further reacted with additional reagents to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process may include steps such as:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.
Purification: The crude product is purified using techniques like crystallization, distillation, or chromatography to obtain the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated compounds, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act by:
Binding to Active Sites: The amino and carbamoyloxyethyl groups can bind to active sites on enzymes, modulating their activity.
Pathway Modulation: It may influence biochemical pathways by altering the activity of key enzymes or receptors involved in those pathways.
類似化合物との比較
Similar Compounds
1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane: Lacks the dihydrochloride component, which may affect its solubility and reactivity.
1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane monohydrochloride: Contains only one hydrochloride group, potentially altering its chemical properties.
Uniqueness
1-Amino-2-bis(n-butylcarbamoyloxyethyl)aminoethane dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its dihydrochloride form enhances its solubility in aqueous solutions, making it more versatile for various applications.
特性
CAS番号 |
118811-38-4 |
|---|---|
分子式 |
C16H36Cl2N4O4 |
分子量 |
419.4 g/mol |
IUPAC名 |
2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate;dihydrochloride |
InChI |
InChI=1S/C16H34N4O4.2ClH/c1-3-5-8-18-15(21)23-13-11-20(10-7-17)12-14-24-16(22)19-9-6-4-2;;/h3-14,17H2,1-2H3,(H,18,21)(H,19,22);2*1H |
InChIキー |
SIQZUGXWDPPNJD-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)OCCN(CCN)CCOC(=O)NCCCC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


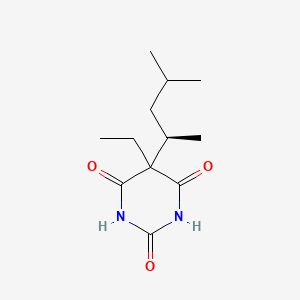


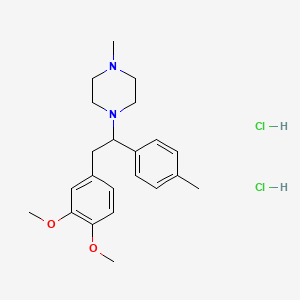
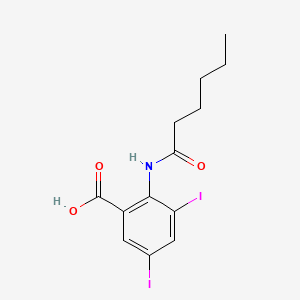
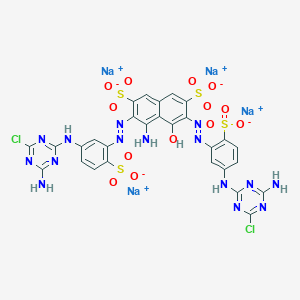

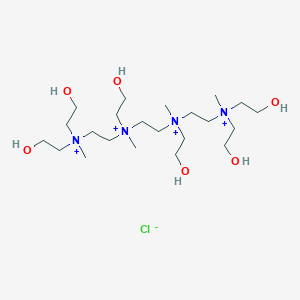
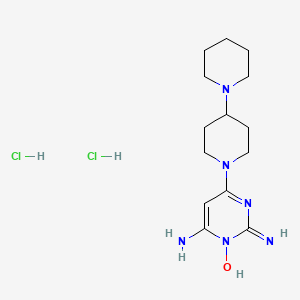
![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)
